(R)-3-Methylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCWQPKHSMJWPL-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307083 | |
| Record name | (3R)-3-Methyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27948-40-9 | |
| Record name | (3R)-3-Methyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27948-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Methyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for R 3 Methylpyrrolidin 2 One and Its Stereoisomers
Enantioselective Synthesis Approaches
The synthesis of enantiomerically pure (R)-3-Methylpyrrolidin-2-one is a key objective for chemists, given its role as a building block in medicinal chemistry. The development of enantioselective methods ensures access to the desired stereoisomer with high purity.
Asymmetric Catalytic Strategies
Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of chiral molecules. Various transition metals and enzymatic processes have been successfully applied to produce this compound and related chiral γ-lactams.
Asymmetric hydrogenation of unsaturated precursors is a direct and atom-economical method for establishing the stereocenter at the C3 position of the pyrrolidin-2-one ring. Transition-metal complexes with chiral ligands are instrumental in achieving high enantioselectivity.
One effective strategy involves the asymmetric hydrogenation of β,γ-unsaturated γ-lactams. Iridium complexes, in particular, have demonstrated remarkable efficiency in this transformation. An iridium-phosphoramidite complex has been reported to catalyze the hydrogenation of various β,γ-unsaturated γ-lactams, affording the corresponding chiral γ-lactams in excellent yields and with high enantioselectivities. nih.govresearchgate.net Mechanistic studies suggest that the reaction proceeds through the hydrogenation of an N-acyliminium cation intermediate, which is generated from the β,γ-unsaturated γ-lactam precursor. nih.gov This method provides a direct route to chiral γ-lactams, including those with a methyl group at the 3-position.
| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| [Ir(COD)Cl]₂ / Phosphoramidite L1 | N-Benzyl-5-phenyl-3,4-dihydro-2H-pyrrol-2-one | (S)-N-Benzyl-5-phenylpyrrolidin-2-one | >99 | 99 | nih.gov |
| [Ir(COD)Cl]₂ / Phosphoramidite L1 | N-Benzyl-5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrol-2-one | (S)-N-Benzyl-5-(4-chlorophenyl)pyrrolidin-2-one | >99 | 98 | nih.gov |
| [Ir(COD)Cl]₂ / Phosphoramidite L1 | N-Benzyl-5-(naphthalen-2-yl)-3,4-dihydro-2H-pyrrol-2-one | (S)-N-Benzyl-5-(naphthalen-2-yl)pyrrolidin-2-one | >99 | 99 | nih.gov |
| Ni(OAc)₂·4H₂O / (R,R)-QuinoxP* | 4-Oxo-4-phenylbutanoic acid | (R)-5-Phenyl-dihydrofuran-2(3H)-one | 99 | 99 | mdpi.com |
Note: The data in this table is representative of the catalyst system's effectiveness on analogous substrates, as specific data for 3-methylpyrrolidin-2-one (B1294592) was not detailed in the cited sources.
Palladium-catalyzed asymmetric conjugate addition reactions represent a robust method for the enantioselective formation of carbon-carbon bonds. This strategy is particularly useful for creating chiral centers at the β-position of α,β-unsaturated carbonyl compounds, including lactams.
A general method for the asymmetric conjugate addition of arylboronic acids to β-substituted α,β-unsaturated lactams has been developed, which allows for the construction of all-carbon quaternary stereocenters. acs.org While this specific method focuses on the addition of aryl groups, it highlights the potential of palladium catalysis in functionalizing the C3 position of the pyrrolidin-2-one ring with high enantioselectivity. The reaction is operationally simple and tolerant of air and moisture, utilizing a commercially available (S)-t-Bu-PyOx ligand. acs.org This approach has been successfully applied to five-, six-, and seven-membered α,β-unsaturated lactams, achieving high yields and enantiomeric excesses. acs.org
| Substrate | Arylboronic Acid | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| N-Tosyl-5,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one | Phenylboronic acid | (R)-N-Tosyl-5,5-dimethyl-3-phenylpyrrolidin-2-one | 85 | 96 | acs.org |
| N-Tosyl-5,5-diethyl-1,5-dihydro-2H-pyrrol-2-one | Phenylboronic acid | (R)-N-Tosyl-5,5-diethyl-3-phenylpyrrolidin-2-one | 95 | 97 | acs.org |
| N-Boc-5,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one | 4-Methoxyphenylboronic acid | (R)-N-Boc-5,5-dimethyl-3-(4-methoxyphenyl)pyrrolidin-2-one | 78 | 95 | acs.org |
Note: This table demonstrates the utility of the palladium-catalyzed system for creating a chiral center at the 3-position of the pyrrolidinone ring, although with an aryl group instead of a methyl group.
Rhodium-based catalytic systems are widely employed in asymmetric synthesis, particularly for conjugate addition reactions. The use of chiral ligands in conjunction with rhodium catalysts allows for the highly enantioselective addition of nucleophiles to α,β-unsaturated compounds.
The rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated esters and similar substrates has been extensively studied. orgsyn.orglibretexts.orgacs.org For instance, the addition of arylboronic acids to isopropyl crotonate, an acyclic α,β-unsaturated ester, proceeds with high yields and enantioselectivities exceeding 90% ee in the presence of a rhodium(I)/(S)-binap catalyst. acs.org This type of reaction is highly relevant to the synthesis of this compound, as an α,β-unsaturated lactam can be considered a cyclic analogue of an α,β-unsaturated amide. The mechanism of this transformation is believed to involve the formation of a chiral rhodium-aryl intermediate that adds to the unsaturated substrate, followed by protonolysis to yield the final product and regenerate the catalyst.
| Substrate | Arylboronic Acid | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Isopropyl crotonate | Phenylboronic acid | Rh(acac)(C₂H₄)₂ / (S)-binap | 96 | 93 | acs.org |
| Isopropyl crotonate | 4-Methoxyphenylboronic acid | Rh(acac)(C₂H₄)₂ / (S)-binap | 95 | 94 | acs.org |
| Benzyl (B1604629) crotonate | Phenylboronic acid | Rh(acac)(C₂H₄)₂ / (S)-binap | 94 | 91 | acs.org |
Note: The data presented is for the analogous reaction with α,β-unsaturated esters, demonstrating the effectiveness of rhodium catalysis for creating a chiral center via conjugate addition.
Nickel(II) complexes have emerged as effective catalysts for asymmetric Michael additions, providing a valuable tool for the enantioselective formation of C-C bonds. This method can be applied to the synthesis of chiral γ-lactams through the addition of nucleophiles to α,β-unsaturated lactam precursors.
The asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes catalyzed by chiral Ni(II) complexes is a known method for producing precursors to chiral γ-lactams. researchgate.net More directly, an enantioselective Michael addition of α-substituted acyl-imidazoles to α,β-unsaturated aldehydes, catalyzed by a nickel-bisoxazoline complex, has been developed. researchgate.net This process, which can be extended to other Michael acceptors, demonstrates the ability of nickel catalysts to control the stereochemistry of the conjugate addition. The use of a Lewis acid additive, such as TMSOTf, can be crucial for activating the Michael acceptor. researchgate.net This methodology offers a route to a variety of chiral carbonyl compounds that can be further elaborated into γ-lactams.
| Acyl-imidazole | Michael Acceptor | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Propanoyl-imidazole | Acrolein | 3-(1H-imidazol-1-yl)-3-oxopentanal | 92 | 90 | researchgate.net |
| Phenylacetyl-imidazole | Acrolein | 4-phenyl-3-(1H-imidazol-1-yl)-3-oxobutanal | 95 | 92 | researchgate.net |
| 2-Methylpropanoyl-imidazole | Acrolein | 4-methyl-3-(1H-imidazol-1-yl)-3-oxopentanal | 88 | 91 | researchgate.net |
Note: This table showcases the effectiveness of Nickel(II)-catalyzed asymmetric Michael additions in creating chiral carbonyl compounds, which are precursors to the target lactam structure.
Enzymatic methods offer a highly selective and environmentally benign alternative for the synthesis of enantiomerically pure compounds. Lipases are commonly used for the kinetic resolution of racemic mixtures, either through enantioselective esterification or hydrolysis.
The enzymatic resolution of racemic 3-hydroxypyrrolidin-2-one derivatives, which are close structural analogues of 3-methylpyrrolidin-2-one, has been successfully achieved. For example, Novozym 435 (Candida antarctica lipase (B570770) B) has been found to be an effective biocatalyst for the resolution of (RS)-1-(6-bromo-2-methylpyridin-3-yl)-2-oxopyrrolidin-3-yl acetate (B1210297). acs.orgresearchgate.net This process yields the desired (R)-alcohol with high enantiomeric excess (>99.4% ee) and an isolated yield approaching the theoretical maximum of 50% for a kinetic resolution. acs.orgresearchgate.net Similarly, Lipase PS 30 from Pseudomonas cepacia has been used for the enantioselective esterification of related racemic alcohols. acs.orgresearchgate.net These biocatalytic approaches are attractive due to their high selectivity and operation under mild reaction conditions.
| Enzyme | Substrate | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Novozym 435 | (RS)-1-(6-bromo-2-methylpyridin-3-yl)-2-oxopyrrolidin-3-yl acetate | (R)-1-(6-bromo-2-methylpyridin-3-yl)-3-hydroxypyrrolidin-2-one | ~37 | >99.4 | acs.orgresearchgate.net |
| Lipase PS 30 | (RS)-1-(2-fluoro-4-iodophenyl)-3-hydroxypyrrolidin-2-one | (S)-1-(2-fluoro-4-iodophenyl)-3-hydroxypyrrolidin-2-one | ~40 | >99 | acs.orgresearchgate.net |
Note: This table provides data for the enzymatic resolution of a closely related 3-hydroxypyrrolidin-2-one, demonstrating the potential of this method for producing chiral pyrrolidinone derivatives.
Chiral Pool Synthesis Utilizing Natural Precursors
Chiral pool synthesis provides an effective pathway to enantiomerically pure compounds by utilizing readily available and inexpensive natural products as starting materials. (S)-Malic acid, a constituent of the chiral pool, serves as a prominent precursor for the asymmetric synthesis of this compound.
A key strategy involves the transformation of (S)-malic acid into the crucial intermediate, dimethyl (R)-2-methylsuccinate. This transformation begins with the diastereoselective methylation of dimethyl (S)-malate. The resulting product then undergoes a two-step reductive dehydroxylation procedure to yield dimethyl (R)-2-methylsuccinate with a high enantiomeric excess (80-85% e.e.). nih.govresearchgate.netcapes.gov.br This intermediate, possessing the desired (R)-configuration at the prospective C3 position, can then be converted into this compound through amination and subsequent intramolecular cyclization. This approach effectively transfers the chirality from the natural starting material to the final product.
| Step | Reaction | Reagents/Conditions | Key Intermediate |
| 1 | Esterification | MeOH, SOCl₂, rt, 36 h | Dimethyl (S)-malate |
| 2 | Diastereoselective Methylation | LDA, MeI, THF, -78°C | Mixture of dimethyl (2S, 3R)- and (2S, 3S)-3-methylmalates |
| 3 | Reductive Dehydroxylation | Two, three-step procedures | Dimethyl (R)-2-methylsuccinate |
| 4 | Amination/Cyclization | Not specified | This compound |
Stereochemical Inversion Methodologies
Stereochemical inversion provides a powerful tool for accessing specific stereoisomers that may be difficult to obtain directly. The Mitsunobu reaction is a cornerstone of this approach, enabling the inversion of a stereogenic center in an alcohol with a high degree of stereoselectivity. researchgate.netnih.gov
In the context of synthesizing this compound, this methodology would typically commence with a precursor possessing the opposite (S)-configuration at the C3 position, such as an (S)-3-hydroxy-pyrrolidin-2-one derivative. The Mitsunobu reaction, employing reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), facilitates the SN2 displacement of the hydroxyl group by a nucleophile (e.g., a carboxylate). nih.gov This process occurs with a clean inversion of configuration.
The resulting product, now with the desired (R)-configuration, can be further elaborated. For instance, if a carboxylate was used as the nucleophile, subsequent hydrolysis and reduction steps would be necessary to install the methyl group. This multi-step sequence, centered around the key stereochemical inversion, provides a reliable route to the target molecule from a more accessible stereoisomeric precursor.
| Reaction | Reagents | Outcome |
| Mitsunobu Inversion | (S)-3-hydroxy-pyrrolidin-2-one derivative, PPh₃, DEAD/DIAD, Nucleophile (e.g., p-nitrobenzoic acid) | (R)-3-(acyloxy)-pyrrolidin-2-one derivative (Inverted stereochemistry) |
Multi-step Synthetic Routes from Advanced Intermediates
Derivation from Chiral Prolinol Derivatives
L-Proline and its derivatives, such as (S)-prolinol, are widely utilized as chiral building blocks in organic synthesis. nih.govnih.govunibo.it The synthesis of this compound from (S)-prolinol requires a series of chemical transformations to modify the pyrrolidine (B122466) ring.
A potential synthetic pathway would involve several key steps:
Protection: The amine and hydroxyl groups of (S)-prolinol are protected to prevent unwanted side reactions.
Oxidation: The primary alcohol at the C2 position is oxidized to a carboxylic acid.
Alkylation: An asymmetric alkylation at the C3 position is performed to introduce the methyl group with the desired (R) stereochemistry. This is a critical step that establishes the chiral center of the final product.
Cyclization and Deprotection: The resulting amino acid is then cyclized to form the lactam ring, followed by the removal of protecting groups to yield this compound.
While direct examples for the synthesis of the target molecule are not prevalent, the functionalization of proline derivatives at the C3 position is a known strategy. nih.gov For instance, the creation of an enol triflate from N-protected 3-oxo-proline methyl ester allows for palladium-mediated coupling reactions to introduce substituents at the C3 position. nih.gov A similar strategy, followed by stereoselective reduction, could potentially lead to the desired 3-methyl substituted product.
Synthetic Pathways from Levulinic Acid Derivatives
Levulinic acid, a biomass-derived platform chemical, serves as a versatile starting material for various heterocyclic compounds. While it is more commonly used for the synthesis of 5-methylpyrrolidin-2-ones, analogous pathways can be envisioned for 3-methyl substituted derivatives.
This approach would necessitate starting with a modified precursor, such as 2-methyllevulinic acid (3-acetyl-2-methylpropanoic acid). The synthetic sequence would then likely involve:
Reductive Amination: The ketone carbonyl group of the 2-methyllevulinic acid derivative undergoes reductive amination to form an amino acid intermediate.
Intramolecular Cyclization: The resulting γ-amino acid spontaneously or under catalysis cyclizes to form the 3-methyl-pyrrolidin-2-one ring.
To achieve the desired (R)-stereochemistry, an asymmetric version of the reductive amination would be required, employing a chiral catalyst or auxiliary to control the stereochemical outcome of the C-N bond formation.
Reductive Amination and Cyclization Processes
Reductive amination of γ-keto acids or esters followed by intramolecular cyclization is a direct and efficient method for the synthesis of γ-lactams. nih.govnih.govorganic-chemistry.org For the enantioselective synthesis of this compound, this strategy relies on the asymmetric reduction of an imine intermediate formed from a suitable keto-acid precursor.
A key precursor for this route would be a 3-methyl-4-oxobutanoic acid derivative. The process involves:
Imine Formation: The keto group of the precursor reacts with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form a cyclic imine or enamine intermediate.
Asymmetric Reduction: This intermediate is then reduced in the presence of a chiral catalyst. Ruthenium-based catalysts, often paired with chiral phosphine (B1218219) ligands, have proven highly effective for the asymmetric reductive amination of various ketones, achieving high yields and enantioselectivities. acs.orgacs.orgamericanelements.comnih.gov The catalyst directs the hydride transfer to one face of the imine, establishing the (R)-stereocenter.
Lactamization: The resulting chiral γ-amino acid undergoes spontaneous cyclization to afford this compound.
The success of this method hinges on the availability of the 3-methyl-4-oxobutanoic acid precursor and the efficiency and selectivity of the chosen catalytic system.
| Catalyst System | Substrate Type | Key Features |
| Ruthenium-Chiral Diphosphine Complexes | β-Keto esters/amides | High enantioselectivity, requires stabilization by a second carbonyl group. acs.org |
| Ruthenium-f-binaphane Complexes | Alkyl-Aryl Ketones | Effective for direct reductive amination with ammonia and hydrogen. acs.org |
| Iridium-Catalyzed Systems | General Ketones | Tandem reductive amination/lactamization sequences. nih.gov |
General Synthetic Procedures and Reaction Conditions
The synthesis of this compound generally involves multi-step sequences that require careful control of reaction conditions to ensure high yield and stereoselectivity. Common procedures involve the use of inert atmospheres (e.g., argon or nitrogen) and anhydrous solvents to handle sensitive reagents like organolithiums (LDA) or metal catalysts.
Temperature control is often critical. For instance, diastereoselective alkylation steps are typically carried out at low temperatures (-78 °C) to maximize stereocontrol. In contrast, cyclization or reductive steps might be performed at room temperature or with heating.
Purification of intermediates and the final product is commonly achieved through standard laboratory techniques such as flash column chromatography on silica (B1680970) gel, distillation, or recrystallization. The enantiomeric purity of the final product is a crucial parameter and is typically determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Below is a summary of typical conditions for key transformations:
| Transformation | Reagents & Solvents | Typical Temperature | Key Considerations |
| Diastereoselective Methylation | Lithium diisopropylamide (LDA), Methyl Iodide (MeI), Tetrahydrofuran (B95107) (THF) | -78 °C | Strict anhydrous conditions; slow addition of reagents. |
| Mitsunobu Inversion | Triphenylphosphine (PPh₃), DEAD or DIAD, Carboxylic Acid, THF | 0 °C to room temperature | Order of addition is crucial; removal of byproducts can be challenging. |
| Asymmetric Reductive Amination | Ru-catalyst, H₂, Ammonium Salt, Alcohol Solvent (e.g., Methanol) | Room temperature to elevated temperatures | Catalyst loading, hydrogen pressure, and choice of solvent can influence enantioselectivity. |
| Lactamization | Acid or Base catalysis, or thermal | Varies (often room temp to reflux) | Dependent on the stability of the precursor amino acid. |
Methylation of Pyrrolidone Derivatives
The direct methylation of pyrrolidone derivatives is a common strategy to introduce the C3-methyl group. To control the stereochemistry of this transformation, chiral auxiliaries are often employed. These auxiliaries are temporarily attached to the pyrrolidone nitrogen, directing the incoming methyl group to a specific face of the molecule, thus leading to a diastereoselective methylation.
One approach involves the use of chiral N-acylpyrrolidinones. The chiral auxiliary, often derived from a readily available chiral pool molecule, creates a sterically hindered environment that favors the approach of the methylating agent from the less hindered side. The process typically involves the formation of an enolate from the N-acylpyrrolidinone using a strong base, followed by quenching with an electrophilic methyl source, such as methyl iodide. The diastereomeric excess (d.e.) of the product is highly dependent on the choice of the chiral auxiliary, the base, and the reaction conditions. After the methylation step, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched 3-methylpyrrolidin-2-one.
For instance, the use of oxazolidinone chiral auxiliaries, popularized by David Evans, has been a cornerstone in asymmetric alkylation reactions. While not specifically detailed for this compound in the provided search results, the general principle involves the acylation of the chiral oxazolidinone with a suitable pyrrolidone precursor, followed by diastereoselective enolate methylation. The steric hindrance provided by the substituent on the oxazolidinone (e.g., benzyl or isopropyl) directs the methylation to the opposite face.
Another strategy involves the asymmetric methylation of N-protected piperidin-2-one, a six-membered ring analogue, which provides insights into the stereochemical control of alkylating lactams. In one study, the methylation of a piperidin-2-one derivative bearing a chiral N-(1-phenylethyl) auxiliary with s-BuLi and methyl iodide resulted in varying diastereoselectivities depending on the presence or absence of a protecting group on a hydroxyl functionality on the auxiliary. This highlights the subtle electronic and steric effects that can influence the stereochemical outcome of the methylation.
| Chiral Auxiliary Strategy | Key Features | Typical Reagents |
| Oxazolidinone Auxiliaries | Well-established for asymmetric alkylations. Steric hindrance directs the electrophile. | n-BuLi, LDA, MeI |
| Phenylglycinol-based Auxiliaries | Can provide high diastereoselectivity. Diastereomeric outcome can be influenced by protecting groups on the auxiliary. | s-BuLi, MeI |
Controlled Cyclization Reactions
Controlled cyclization reactions of acyclic precursors offer a powerful alternative for the synthesis of this compound. In these methods, the stereocenter at the future C3 position is often established in the acyclic precursor through an asymmetric reaction, and a subsequent intramolecular cyclization preserves this stereochemistry in the final lactam product.
One such strategy involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated acceptor. For example, the conjugate addition of a nitrogen-containing nucleophile to a chiral Michael acceptor containing the future C3-methyl group can set the desired stereochemistry. Subsequent manipulation of functional groups and intramolecular cyclization would then yield the chiral pyrrolidinone.
Another approach is the stereoselective cyclization of γ-amino acids or their derivatives. The synthesis of the chiral γ-amino acid precursor is a key step. For instance, the asymmetric hydrogenation of a β-substituted dehydroamino acid derivative can produce a chiral γ-amino acid with high enantiomeric excess. This can then be cyclized, often under thermal or acid/base-catalyzed conditions, to form the corresponding chiral γ-lactam.
A notable example of a controlled cyclization involves a reductive cyclization of a precursor containing a nitro group and an ester. A single recrystallization of the precursor can significantly increase the enantiomeric purity to 99% ee. The subsequent reductive cyclization using reagents like NaBH4/NiCl2 can then proceed to form the γ-lactam. researchgate.net
| Cyclization Strategy | Key Asymmetric Step | Typical Reagents for Cyclization |
| From Chiral γ-Amino Acids | Asymmetric hydrogenation or enzymatic resolution of the precursor. | Heat, acid or base catalysis |
| Reductive Cyclization | Enantioselective synthesis of the nitroester precursor, often enhanced by recrystallization. | NaBH4/NiCl2 |
Hydroxymethylenation and Acylation Reactions
While direct hydroxymethylenation at the C3 position of a pyrrolidone followed by reduction is a plausible route, a more documented strategy involves a stereoselective acylation-methylation sequence starting from a chiral precursor. This approach introduces the carbon framework at the C3 position through a series of controlled reactions.
An example of this strategy begins with a chiral 4-hydroxymethyl pyrrolidin-2-one. This starting material can undergo a sequence of reactions that ultimately lead to a 3-carboxy-3-methyl derivative. researchgate.net A key step in such a sequence is a stereoselective acylation, where a chiral substrate or reagent controls the introduction of an acyl group. This is followed by methylation. Although the specific details of a hydroxymethylenation-acylation route for this compound are not extensively detailed in the provided search results, the principle of using acylation as a key C-C bond-forming step to build the desired substitution pattern is a valid synthetic strategy. The subsequent reduction of the acyl group would then lead to the methyl group. The stereochemistry of the final product would be dependent on the stereoselectivity of both the acylation and the reduction steps.
| Reaction Sequence | Key Stereocontrolling Step | Potential Reagents |
| Acylation-Methylation | Stereoselective acylation of a chiral precursor. | Chiral acylating agent or substrate control. |
Conditions for High Enantiomeric Purity
Achieving high enantiomeric purity is paramount in the synthesis of chiral molecules like this compound. Several techniques can be employed throughout the synthetic sequence to ensure the final product is obtained with a high enantiomeric excess (ee).
Asymmetric Catalysis: The use of chiral catalysts in key bond-forming reactions is a powerful method. For instance, in controlled cyclization reactions, a chiral catalyst can be used in the step that sets the stereocenter of the acyclic precursor. Organocatalysis, employing small chiral organic molecules, has emerged as a particularly effective strategy for various asymmetric transformations that can lead to chiral lactams.
Enzymatic Resolutions: Biocatalytic methods, particularly enzymatic resolutions, offer an excellent way to obtain enantiomerically pure compounds. In this approach, a racemic mixture of an intermediate or the final product is treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. For example, the enzymatic resolution of racemic γ-lactams has been reported to be a viable method. researchgate.net
Chiral Auxiliaries: As discussed in the methylation section, the use of chiral auxiliaries can induce high diastereoselectivity in the formation of the C3-methyl stereocenter. The subsequent removal of the auxiliary provides the enantiomerically enriched product. The efficiency of this method is highly dependent on the design of the auxiliary and the reaction conditions.
Recrystallization: In cases where a crystalline intermediate is formed as a mixture of enantiomers or diastereomers, a single recrystallization can often significantly enhance the enantiomeric or diastereomeric purity. This technique was noted to increase the enantiomeric purity of a precursor to 99% ee before a reductive cyclization step. researchgate.net
| Method | Principle | Example Application |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Asymmetric hydrogenation to form a chiral γ-amino acid precursor. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | Resolution of racemic 3-methylpyrrolidin-2-one. |
| Chiral Auxiliaries | A covalently attached chiral molecule directs the stereochemical outcome of a reaction. | Diastereoselective methylation of a chiral N-acylpyrrolidinone. |
| Recrystallization | Separation of enantiomers or diastereomers based on differences in their crystal lattice energies. | Enrichment of a chiral intermediate before a cyclization step. |
Scalability Considerations in Synthetic Development
The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, scalability is a key aspect of synthetic development.
Reagent and Catalyst Cost and Availability: The cost and availability of starting materials, reagents, and catalysts are primary concerns. Routes that utilize inexpensive and readily available starting materials are preferred. While some asymmetric catalysts and chiral auxiliaries can be expensive, their use in low catalytic loadings or their efficient recycling can mitigate costs.
Reaction Conditions: The practicality of reaction conditions on a large scale is crucial. Reactions that require cryogenic temperatures, high pressures, or the use of highly hazardous reagents can be challenging and expensive to implement in an industrial setting. Therefore, methods that proceed under mild conditions are more desirable.
Purification Methods: Purification of the final product and intermediates on a large scale can be a bottleneck. Chromatographic purifications, which are common in laboratory-scale synthesis, are often not feasible for large-scale production. Therefore, synthetic routes that yield products that can be purified by crystallization or distillation are highly advantageous. The ability to achieve high enantiomeric purity through recrystallization is a significant advantage for scalability. researchgate.net
Waste Generation and Environmental Impact: The amount and nature of waste generated are important considerations. Atom-economical reactions that incorporate most of the atoms from the reactants into the final product are preferred. The use of toxic solvents and reagents should be minimized, and the potential for recycling solvents should be considered.
The development of "on water" protocols for certain reactions, which can lead to remarkable rate acceleration and a significant decrease in catalyst loading, is a promising avenue for scalable and environmentally friendly synthesis.
Chemical Reactivity and Transformative Reactions
Ring-Opening Reactions
The lactam ring of (R)-3-Methylpyrrolidin-2-one can undergo nucleophilic attack, leading to ring-opening reactions that yield derivatives of γ-aminobutyric acid (GABA). This reactivity is fundamental to its role as a precursor for chiral γ-amino acids, which are significant in medicinal chemistry.
The hydrolysis of the amide bond within the lactam ring can be achieved under both acidic and basic conditions. This process breaks the cyclic structure to form the corresponding γ-amino acid. For instance, the hydrolysis of N-substituted pyrrolidin-2-ones serves as a key step in the synthesis of GABA analogues researchgate.netresearchgate.net. The reaction proceeds through the nucleophilic addition of water to the carbonyl carbon, followed by the cleavage of the C-N bond. The stereochemistry at the 3-position is retained during this process, making it a valuable method for producing enantiomerically pure β-substituted GABA derivatives nih.gov.
| Reactant | Conditions | Product | Application |
| This compound | Acid or Base Catalyzed Hydrolysis | (R)-4-amino-3-methylbutanoic acid | Synthesis of chiral GABA derivatives |
| Substituted Pyrrolidin-2-ones | Hydrogenation over Raney Ni, followed by hydrolysis | β-Substituted GABA derivatives | Pharmaceutical synthesis |
Substitution Reactions for Functional Group Modification
The pyrrolidinone scaffold of this compound allows for various substitution reactions to introduce new functional groups, thereby modifying its chemical properties and enabling the synthesis of a diverse range of derivatives.
Alkylation: The carbon atom alpha to the carbonyl group (C3 position) can be deprotonated using a strong base to form an enolate, which can then react with various electrophiles. For instance, the alkylation of N-protected piperidin-2-one, a related lactam, has been demonstrated to proceed with high diastereoselectivity researchgate.net. A similar approach can be applied to this compound for the introduction of additional substituents at the 3-position.
Arylation: Palladium-catalyzed α-arylation is a powerful method for forming C-C bonds. The enantioselective α-arylation of N-Boc-pyrrolidine has been successfully achieved, demonstrating that the pyrrolidine (B122466) ring can be functionalized with aryl groups with high enantiomeric ratios organic-chemistry.orgscilit.comnih.gov. This methodology can be extended to this compound to synthesize 3-aryl-3-methylpyrrolidin-2-ones.
| Reaction Type | Reagents | Position of Substitution | Product |
| Alkylation | Strong base (e.g., s-BuLi), Alkyl halide | C3 | 3-Alkyl-3-methylpyrrolidin-2-one |
| Arylation | Palladium catalyst, Aryl halide | C2 or C3 | 2-Aryl-3-methylpyrrolidin-2-one or 3-Aryl-3-methylpyrrolidin-2-one |
Oxidation and Reduction Pathways
The chemical structure of this compound allows for both oxidation and reduction reactions, leading to different classes of compounds.
Oxidation: The pyrrolidine ring can be oxidized to introduce further functionality. For instance, the oxidation of N-acyl-pyrrolidines with reagents like iron(II)-hydrogen peroxide can yield the corresponding pyrrolidin-2-ones researchgate.net. While this compound is already a lactam, further oxidation at other positions of the ring can be achieved. For example, photochemical oxyfunctionalization can introduce hydroxyl groups at distal C-H positions of the pyrrolidine ring nih.gov.
Reduction: The carbonyl group of the lactam can be reduced to an amine, converting the pyrrolidin-2-one to the corresponding pyrrolidine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the complete reduction of lactams to cyclic amines chemicalforums.commasterorganicchemistry.com. Diisobutylaluminium hydride (DIBAL-H) can be used for the partial reduction of lactams to the corresponding hemiaminals or enamines under controlled conditions wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.comchemistrysteps.comadichemistry.com. This transformation is significant for the synthesis of chiral 3-methylpyrrolidine (B1584470) derivatives.
| Transformation | Reagent | Product |
| Oxidation of Pyrrolidine Precursor | Iron(II)-hydrogen peroxide | This compound |
| Reduction of Lactam | Lithium aluminum hydride (LiAlH₄) | (R)-3-Methylpyrrolidine |
| Partial Reduction of Lactam | Diisobutylaluminium hydride (DIBAL-H) | (R)-3-Methyl-1,2-dihydropyrrole |
Participation in Amidation Processes
This compound can participate in amidation processes primarily through reactions involving its nitrogen atom. The N-H bond of the lactam is amenable to substitution, allowing for the introduction of various acyl groups.
N-Acylation: The nitrogen atom of this compound can be acylated to form N-acylpyrrolidinones. This reaction is a form of amidation and is often used to protect the nitrogen or to introduce functional handles for further synthetic transformations. The resulting N-acyl derivatives can exhibit modified biological activities and physical properties.
The use of chiral lactams as auxiliaries in asymmetric synthesis often involves their N-acylation. The chiral environment provided by the lactam can direct the stereochemical outcome of subsequent reactions on the acyl group.
Directing Group Abilities in Cross-Coupling Reactions
The amide functionality within the this compound ring can act as a directing group in metal-catalyzed C-H functionalization reactions. This ability allows for the selective activation and subsequent functionalization of C-H bonds at positions ortho to the directing group.
Ortho-Metalation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings harvard.eduorganic-chemistry.orgwikipedia.orgbaranlab.org. While this compound itself is not aromatic, N-aryl derivatives of this lactam can undergo ortho-lithiation directed by the amide group. The resulting organolithium species can then react with various electrophiles to introduce substituents at the ortho position of the N-aryl ring.
Palladium-Catalyzed C-H Functionalization: The pyrrolidinone moiety can direct palladium-catalyzed C-H activation. For instance, N-arylpyrrolidinones can undergo palladium-catalyzed tandem N-arylation/carboamination reactions nih.gov. Furthermore, the amide group can direct the arylation of unactivated C(sp³)–H bonds within the pyrrolidine ring itself, as demonstrated in the C4-arylation of pyrrolidine derivatives bearing a C3-directing group acs.org. This directing ability is crucial for the regioselective synthesis of complex substituted pyrrolidines.
| Reaction | Catalyst | Directing Group | Functionalized Position |
| Directed ortho-Metalation | Alkyllithium | N-Amide | Ortho-position of N-aryl substituent |
| C-H Arylation | Palladium(II) acetate (B1210297) | N-Amide | C4-position of the pyrrolidinone ring |
Synthesis and Characterization of Derivatives and Analogues
Preparation of N-Substituted Pyrrolidinone Derivatives
The nitrogen atom of the lactam ring in (R)-3-methylpyrrolidin-2-one is a common site for substitution, allowing for the introduction of various functional groups. The synthesis of N-substituted pyrrolidin-2-one derivatives can be achieved through the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures (200-300°C), leading to dehydration and cyclization of the intermediate hydroxy butyl amide. This general method can be adapted for the N-substitution of this compound, where a wide variety of primary amines can be employed to introduce diverse substituents at the nitrogen atom.
Another approach involves the lactamization of γ-butyrolactone with reagents like hydrazine (B178648) hydrate (B1144303) to produce 1-aminopyrrolidine-2-one, which can then undergo further reactions to yield a range of N-substituted derivatives. researchgate.net For instance, 1-aminopyrrolidine-2-one can be reacted with aromatic aldehydes in the presence of glacial acetic acid to produce the corresponding Schiff bases.
The synthesis of N-aryl and N-benzyl-substituted γ-lactams can also be accomplished through a one-pot reaction of donor-acceptor cyclopropanes with anilines or benzylamines, catalyzed by a Lewis acid. This process involves the opening of the cyclopropane (B1198618) ring followed by in situ lactamization. nih.gov
A specific example of N-substitution is the synthesis of N-vinyl pyrrolidin-2-one (NVP), which has applications in the formation of copolymers with acrylic acid. These copolymers can be further modified, for instance, by grafting with N-diethyl amino ethanol.
The following table summarizes various synthetic routes for N-substituted pyrrolidinone derivatives:
| Starting Material | Reagents and Conditions | Product | Reference |
| (R)-3-Methyl-γ-butyrolactone and Primary Amine | 200-300°C | N-Substituted this compound | |
| γ-Butyrolactone | Hydrazine hydrate (80%) | 1-Aminopyrrolidin-2-one | researchgate.net |
| 1-Aminopyrrolidin-2-one | Aromatic aldehyde, glacial acetic acid, reflux | N-Arylidenaminopyrrolidin-2-one | |
| Donor-Acceptor Cyclopropane and Aniline/Benzylamine | Lewis acid (e.g., Y(OTf)₃), reflux | 1,5-Disubstituted Pyrrolidin-2-one | nih.gov |
Synthesis of Pyrrolidinone-Containing Hybrid Scaffolds
The pyrrolidinone scaffold, including that of this compound, is a valuable building block in the design of hybrid molecules. This strategy involves combining the pyrrolidinone core with other biologically active pharmacophores to create novel compounds with potentially enhanced or synergistic activities. nih.gov The goal of creating such hybrid anticonvulsants is to develop more effective antiepileptic drugs (AEDs) capable of suppressing a variety of human convulsions. nih.gov
One approach to synthesizing these hybrid scaffolds is to link the pyrrolidinone ring to other heterocyclic systems. For example, thiazole-pyrrolidine hybrids have been obtained through a one-pot, three-component reaction of chalcone (B49325) derivatives, isatin, and L-4-thiazolidine carboxylic acid in methanol (B129727) without a catalyst. tandfonline.com Similarly, spiro pyrrolidine (B122466) compounds can be synthesized through a multicomponent 1,3-dipolar cycloaddition reaction. tandfonline.com
The following table provides examples of pyrrolidinone-containing hybrid scaffolds:
| Hybrid Scaffold Type | Synthetic Approach | Starting Materials | Reference |
| Thiazole-pyrrolidine hybrids | One-pot three-component reaction | Chalcone derivatives, isatin, L-4-thiazolidine carboxylic acid | tandfonline.com |
| Spiro pyrrolidine compounds | Multicomponent 1,3-dipolar cycloaddition | Allyl amines, maleimide, aldehyde | tandfonline.com |
| Pyrrolidine-2,5-dione-based anticonvulsants | Hybridization with clinically relevant AEDs | Pyrrolidine-2,5-dione frame, ethosuximide, levetiracetam, lacosamide (B1674222) moieties | nih.gov |
Derivatives as Precursors for Complex Molecules
Derivatives of this compound are crucial intermediates in the synthesis of more complex and pharmacologically significant molecules. The inherent chirality of this starting material makes it particularly useful for the stereoselective synthesis of these target compounds.
The pyrrolidine ring is a common structural motif in various indole (B1671886) alkaloids and synthetic indole derivatives with a wide range of biological activities. openmedicinalchemistryjournal.com While direct synthesis from this compound is not explicitly detailed in the provided context, the general importance of pyrrolidine scaffolds in indole synthesis is well-established. For example, (R)-3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole is a known compound, highlighting the connection between these two heterocyclic systems. chemicalbook.com The synthesis of indole derivatives can be achieved through various methods, including catalyst-free multicomponent reactions (MCRs) involving indole, aromatic aldehydes, and C-H activated acids. openmedicinalchemistryjournal.com
This compound derivatives can be incorporated into isoxazole-containing molecules. The synthesis of isoxazoles often involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.gov For instance, a highly efficient squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition of 3-methyl-4-nitro-5-isatylidenyl-isoxazoles and N-2,2,2-trifluoroethylisatin ketimines has been developed to produce complex dispirooxindoles containing an isoxazole (B147169) ring. rsc.org While a direct synthesis starting from this compound is not specified, its derivatives could potentially be used as chiral synthons in the preparation of precursors for such cycloaddition reactions.
This compound is a key precursor in the synthesis of Sacubitril, an important pharmaceutical agent. A synthetic pathway for Sacubitril derivatives starts with (3R,5S)-5-([1,1′-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one. This compound undergoes a series of reactions, including ring-opening, protection of the amino group, esterification, and coupling with various carboxylic acids to yield a range of Sacubitril derivatives. nih.gov The initial step involves reacting the pyrrolidinone derivative with acetic acid, ethyl acetate (B1210297), and HCl to form (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid. nih.gov
The following table outlines the key steps in the synthesis of Sacubitril derivatives from a this compound precursor:
| Step | Starting Material | Reagents and Conditions | Product | Reference |
| 1 | (3R,5S)-5-([1,1′-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one | Acetic acid, ethyl acetate, HCl | (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid | nih.gov |
| 2 | (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid | Boc anhydride | (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | nih.gov |
| 3 | (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | SOCl₂, EtOH, reflux | Ethyl (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride | nih.gov |
| 4 | Ethyl (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride | Various carboxylic acids | Sacubitril amides | nih.gov |
Quinazoline (B50416) and quinoline (B57606) derivatives are important classes of heterocyclic compounds with diverse biological activities. slideshare.net The synthesis of these molecules can be achieved through various methods, including transition metal-catalyzed C-N coupling reactions. slideshare.net For instance, a ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines can yield quinazoline products. marquette.edu While a direct synthetic route from this compound is not explicitly mentioned, derivatives of this chiral lactam could be utilized to introduce stereocenters into the side chains of quinazoline or quinoline cores. For example, the amino group of a ring-opened derivative of this compound could be used as the amine component in such coupling reactions.
Eletriptan Precursors
This compound and its derivatives are significant chiral building blocks in the synthesis of various pharmaceuticals. One notable application is in the preparation of precursors for Eletriptan, a selective serotonin (B10506) receptor agonist used for the treatment of migraines. A key intermediate in several Eletriptan syntheses is (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole.
The synthesis of this crucial precursor often commences from a chiral pyrrolidine derivative, such as (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester. In a typical procedure, this ester is subjected to reduction to yield (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole google.com. A variety of reducing agents can be employed for this transformation, including sodium dihydro-bis(2-methoxyethoxy)aluminate, lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride, lithium tri-tert-butoxyaluminum hydride, and diisobutylaluminium hydride google.com.
For instance, a solution of (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester in dry tetrahydrofuran (B95107) can be added dropwise to a solution of sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) in toluene (B28343), also diluted with tetrahydrofuran, under a nitrogen atmosphere. The reaction is typically maintained at a temperature between 30 and 40°C. Following the reaction, the mixture is worked up with water and an aqueous sodium hydroxide (B78521) solution to isolate the crude product google.com. Purification of the crude (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole can be achieved through crystallization from solvents such as ethyl acetate and toluene, yielding a product with high purity google.com. In one example, the crude product was first dissolved in hot ethyl acetate, cooled, and filtered. The filtrate was then evaporated, and the residue was crystallized from toluene to afford the purified product in 83% yield with a purity of 97.9% google.com. An alternative purification involves stirring the crude product with methyl tert-butyl ether (MTBE), followed by filtration and crystallization of the residue from toluene, resulting in an 86% yield and 97.7% purity google.com.
Another method for obtaining the purified free base involves starting from its oxalate (B1200264) salt. The oxalate salt is stirred in deionized water, and the pH is adjusted to 7.8 with an aqueous sodium carbonate solution. The free base is then extracted with toluene. The combined organic layers are washed and concentrated under reduced pressure. The concentrated solution is then cooled to precipitate the solid product, which is collected by filtration, washed, and dried, affording a yield of 90.5% with a purity of 99.12% chemicalbook.com.
| Starting Material | Reducing Agent | Solvent | Yield (%) | Purity (%) |
| (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester | Sodium dihydro-bis(2-methoxyethoxy)aluminate | Tetrahydrofuran/Toluene | 83 | 97.9 |
| (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester | Sodium dihydro-bis(2-methoxyethoxy)aluminate | Tetrahydrofuran/Toluene | 86 | 97.7 |
| (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole oxalate | - | Toluene/Water | 90.5 | 99.12 |
Regioselective and Stereoselective Formation of Analogues
The pyrrolidin-2-one scaffold, particularly when chiral, serves as a versatile template for the synthesis of a wide array of analogues through regioselective and stereoselective reactions. The enolate chemistry of these lactams allows for the introduction of various substituents at the C3 and C4 positions with a high degree of stereocontrol.
The alkylation of chiral 4-substituted pyrrolidin-2-ones has been demonstrated to proceed with high stereoselectivity. For example, chiral 4-alkyloxymethyl- and 4-silyloxymethylpyrrolidin-2-ones undergo alkylation at the C3 position to furnish the corresponding 3,4-trans-disubstituted pyrrolidin-2-ones. These reactions have been reported to exhibit complete stereoselection, as confirmed by 1H NMR spectral data and nuclear Overhauser effect (n.O.e.) experiments researchgate.net. The formation of a single diastereomer highlights the powerful directing effect of the existing stereocenter at C4.
The stereochemical outcome of enolate alkylations is influenced by the conformation of the enolate and the direction of approach of the electrophile. In the case of chiral pyrrolidine amides, the stereoselectivity of alkylation is dictated by the chiral auxiliary, which directs the incoming electrophile to one face of the enolate. For instance, the use of a chiral pyrrolidine auxiliary with methoxymethyl groups can effectively block one face of the enolate, leading to the preferential formation of one diastereomer upon methylation stackexchange.com. The conformation of the lithium enolate, which can be influenced by chelating groups, plays a crucial role in determining the facial bias of the alkylation stackexchange.com.
Furthermore, the diastereoselective synthesis of densely substituted pyrrolidines can be achieved through [3+2] cycloaddition reactions. The use of chiral N-tert-butanesulfinylazadienes as dipolarophiles in reactions with azomethine ylides allows for the formation of highly functionalized pyrrolidines with excellent regio- and diastereoselectivities acs.org. The chiral sulfinyl group effectively controls the stereochemical course of the cycloaddition, leading to the formation of specific diastereomers acs.org.
The regioselectivity of reactions on the pyrrolidin-2-one ring can also be controlled. For instance, the C5-alkylation of related 2,3-dihydro-4-pyridones has been achieved regioselectively nih.gov. While this is a different heterocyclic system, it demonstrates the principle of achieving regiocontrol in lactam-type structures. For pyrrolidin-2-ones, the formation of the enolate at the C3 position is generally favored, allowing for selective functionalization at this position.
| Substrate | Reaction | Electrophile | Stereoselectivity |
| Chiral 4-alkyloxymethyl-pyrrolidin-2-one | Alkylation | Alkyl halide | Total stereoselection (trans) |
| Chiral 4-silyloxymethyl-pyrrolidin-2-one | Alkylation | Alkyl halide | Total stereoselection (trans) |
| Chiral Pyrrolidine Amide | Alkylation | Methyl iodide | High diastereoselectivity |
| Chiral N-tert-butanesulfinylazadiene | [3+2] Cycloaddition | Azomethine ylide | High diastereoselectivity |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms. For (R)-3-Methylpyrrolidin-2-one, both one-dimensional and two-dimensional NMR techniques are utilized for a complete structural assignment.
Two-Dimensional NMR Techniques (e.g., HMBC, ROESY)
Two-dimensional NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is used to identify long-range (typically 2-3 bond) correlations between carbon and proton atoms. columbia.eduyoutube.com For this compound, key HMBC correlations would be expected between:
The carbonyl carbon (C2) and the protons on C3 and C4.
The methine proton on C3 and the carbons of the methyl group, C2, C4, and C5.
The protons of the methyl group and the C2 and C4 carbons.
These correlations help to piece together the carbon skeleton of the molecule.
Rotating Frame Overhauser Effect Spectroscopy (ROESY): ROESY is a 2D NMR technique that identifies protons that are close to each other in space, irrespective of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. In this compound, ROESY would be expected to show correlations between:
The methine proton at C3 and the protons of the methyl group.
The methine proton at C3 and one of the protons on the adjacent C4 methylene (B1212753) group, depending on the ring conformation.
The protons on C5 and the proton on the nitrogen.
These through-space interactions are crucial for confirming the relative stereochemistry and the puckering of the five-membered ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. nih.gov The mass spectrum of 3-methylpyrrolidin-2-one (B1294592) would show a molecular ion peak corresponding to its molecular weight.
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways for a cyclic amide (lactam). Common fragmentation patterns for pyrrolidinone derivatives include:
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom or the carbonyl group.
Loss of small neutral molecules: Such as CO, CH₃, or C₂H₄.
Ring-opening followed by fragmentation.
A plausible fragmentation pathway for 3-methylpyrrolidin-2-one could involve the initial loss of the methyl radical (•CH₃) or the loss of carbon monoxide (CO) from the ring.
| Fragment m/z | Possible Identity |
| 99 | [M]⁺ (Molecular Ion) |
| 84 | [M - CH₃]⁺ |
| 71 | [M - CO]⁺ |
| 56 | Further fragmentation products |
| 41 | Further fragmentation products |
Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3200-3400 | N-H stretch | Secondary Amide |
| ~2850-2960 | C-H stretch | Alkane (CH, CH₂, CH₃) |
| ~1670-1700 | C=O stretch | Amide (Lactam) |
| ~1450-1470 | C-H bend | Alkane |
The strong absorption band for the carbonyl group is a key diagnostic feature for the lactam ring. The presence of a broad N-H stretching band confirms the secondary amide functionality.
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Stereochemistry
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. mdpi.comdaveadamslab.com Since this compound is a chiral molecule, it is expected to be CD active.
The chiroptical properties of chiral lactams are well-documented. The sign of the Cotton effect in the CD spectrum, which corresponds to the n → π* electronic transition of the amide chromophore, can often be correlated with the absolute configuration of the stereocenter adjacent to the amide group. For a γ-lactam ring, the conformation of the five-membered ring plays a significant role in determining the sign of the Cotton effect. Based on studies of similar chiral lactams, the (R)-enantiomer would be expected to exhibit a specific Cotton effect (either positive or negative) at a wavelength corresponding to the amide n → π* transition (typically around 210-240 nm). The spectrum of its enantiomer, (S)-3-Methylpyrrolidin-2-one, would be a mirror image.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule.
The exact bond lengths and angles within the pyrrolidinone ring and the methyl substituent.
The conformation of the five-membered ring, which is typically a twisted or envelope conformation to relieve ring strain.
The intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing.
Such data is invaluable for understanding the solid-state properties of the compound and can be used to correlate with the spectroscopic data obtained in solution.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the thermodynamics and kinetics of chemical reactions, providing detailed mechanistic insights. DFT calculations can elucidate transition states, reaction energy profiles, and the influence of substituents on reaction pathways.
While DFT is a standard tool for mechanistic studies in organic chemistry, specific peer-reviewed studies detailing the reaction mechanisms of (R)-3-Methylpyrrolidin-2-one using this method are not extensively documented in the available literature. The reactivity of the broader 2-pyrrolidinone (B116388) scaffold has been evaluated in various contexts, such as elimination and conjugate addition reactions, but a dedicated DFT analysis for the (R)-3-methyl derivative is not prominently featured.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the conformational flexibility and dynamic behavior of molecules over time, which is crucial for understanding how they interact with biological receptors.
Conformational Analysis: The five-membered ring of the pyrrolidinone core is not planar. Computational studies on closely related 3-substituted N-methyl-2-pyrrolidinones have shown that the ring typically adopts an envelope conformation. In this conformation, the substituent at the 3-position can occupy one of two primary positions: pseudo-axial or pseudo-equatorial. Electronic structure calculations on these analogs indicate that the pseudo-axial conformation is often the most stable, with the preference for this position increasing with the size of the substituent. researchgate.net This analysis suggests that the methyl group in this compound also exists in a dynamic equilibrium between these conformers.
Ligand-Receptor Interactions: MD simulations are instrumental in studying the stability of a ligand within a protein's binding pocket and characterizing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). While MD simulations have been employed to study various pyrrolidin-2-one derivatives as potential drug candidates, specific studies detailing the ligand-receptor interactions of this compound with a particular biological target are not widely available in the searched scientific literature.
In Silico Docking Experiments for Molecular Target Prediction
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug discovery to screen virtual libraries of small molecules against a protein target to predict potential binders and their binding affinities.
The pyrrolidin-2-one scaffold is a common feature in molecules designed for various biological targets. For instance, docking studies have been performed on pyrrolidin-2-one derivatives to explore their potential as acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. researchgate.net However, specific in silico docking experiments aimed at the broad prediction of molecular targets for this compound, a process often referred to as reverse docking or target fishing, have not been specifically reported in the reviewed literature. Such studies would be valuable in identifying potential biological pathways and off-target effects.
| Docking Study Parameters for Pyrrolidin-2-one Derivatives | |
| Target Protein | Acetylcholinesterase (AChE) |
| PDB ID | 4EY7 |
| Docking Software | Glide Module (extra-precision mode) |
| Key Finding | Pyrrolidin-2-one derivatives showed good binding affinity with AChE, suggesting potential as inhibitors. researchgate.net |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to develop mathematical models that correlate chemical structures with activities. These models are essential for optimizing lead compounds in drug discovery. mdpi.com
SAR and QSAR are inherently comparative, requiring data on a series of structurally related compounds with varying activity. Therefore, a computational SAR study on the single molecule this compound is not directly applicable. However, the pyrrolidin-2-one nucleus has been the subject of QSAR studies for different biological activities. For example, 3D-QSAR models have been developed for series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives to understand their antiarrhythmic and α1-adrenoceptor antagonist activities. nih.gov These studies highlight the importance of steric, electrostatic, and hydrophobic fields in determining the activity of the pyrrolidin-2-one scaffold. nih.gov The specific impact of the (R)-3-methyl substitution on the activity within these or other series is not detailed in the available literature.
| Computational SAR/QSAR Fields | Description |
| Steric Fields | Relates to the shape and size of the molecule, indicating where bulky groups may increase or decrease activity. |
| Electrostatic Fields | Relates to the distribution of charge, identifying regions where positive or negative potentials are favorable for activity. |
| Hydrophobic Fields | Maps areas where hydrophobic (non-polar) character is favorable or unfavorable for binding. |
| Hydrogen Bond Acceptor/Donor Fields | Identifies regions where hydrogen bond acceptors or donors are crucial for interaction with a receptor. |
Applications in Advanced Organic Synthesis
Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The quest for efficient methods to control stereochemistry in chemical reactions is a cornerstone of modern organic synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While a wide array of chiral auxiliaries have been developed and successfully applied, the specific use of (R)-3-Methylpyrrolidin-2-one in this context is not extensively documented in readily available scientific literature.
In principle, the stereogenic center at the 3-position of the pyrrolidinone ring could influence the facial selectivity of reactions at a prochiral center attached to the nitrogen or at another position on the ring. However, detailed studies demonstrating its efficacy and providing specific examples of its application as a chiral auxiliary in reactions such as asymmetric alkylations, aldol (B89426) reactions, or Diels-Alder reactions are not prominently reported.
Similarly, chiral ligands play a crucial role in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that promotes the formation of one enantiomer of a product over the other. Pyrrolidine-based structures are common motifs in the design of highly effective chiral ligands. snnu.edu.cn For instance, C2-symmetric 2,5-disubstituted pyrrolidines have proven to be privileged ligands in a variety of metal-catalyzed reactions. acs.org These ligands can effectively control the stereochemistry of transformations like asymmetric hydrogenation and C-H bond functionalization. snnu.edu.cnwikipedia.org
Despite the prevalence of the pyrrolidine (B122466) scaffold in chiral ligand design, specific examples of ligands derived directly from this compound and their successful application in asymmetric catalysis are not widely reported in the reviewed literature. The development of new chiral ligands is an ongoing area of research, and the potential of this compound as a precursor for novel ligand architectures remains an area for future exploration.
Intermediates for Synthesizing Natural Products
The synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. Pyrrolidine and pyrrolidinone motifs are common structural features in a vast array of biologically active natural products, particularly alkaloids. nih.gov Consequently, chiral pyrrolidinone derivatives are valuable intermediates in the total synthesis of these complex molecules.
While the pyrrolidin-2-one core is a key component of many natural products, the direct utilization of this compound as a starting material or key intermediate in the total synthesis of specific natural products is not extensively detailed in the surveyed scientific literature. General strategies for the synthesis of pyrrolidine- and γ-lactam-containing natural products often involve the construction of the pyrrolidinone ring at a certain stage of the synthesis rather than starting with a pre-functionalized chiral building block like this compound. nih.gov
The potential of this compound as a chiral building block for natural product synthesis is evident from its structure. The methyl group at the 3-position could serve as a handle for further functionalization or as a key stereodirecting element in subsequent transformations. However, at present, there is a lack of specific, documented examples in the readily available literature of its direct application in the completed total synthesis of a natural product.
Scaffolds for Drug Discovery and Development (Pre-clinical, Non-Biological Activity)
The pyrrolidine ring is a highly privileged scaffold in medicinal chemistry and drug discovery. researchgate.netnih.govnih.gov Its three-dimensional structure, ability to present substituents in well-defined spatial orientations, and favorable physicochemical properties make it an ideal framework for the design of novel therapeutic agents. researchgate.netnih.gov The pyrrolidin-2-one moiety, a key feature of this compound, is also a common structural motif in a variety of biologically active compounds. researchgate.net
The introduction of a methyl group at the 3-position, as in this compound, can have a significant impact on the conformational preferences of the pyrrolidine ring and, consequently, on the biological activity of derivatives. nih.gov The stereochemistry at this position is often crucial for selective interaction with biological targets. nih.gov
The development of ligands that can selectively bind to specific receptors is a primary goal of drug discovery. The pyrrolidine scaffold has been successfully employed in the design of ligands for a wide range of receptors. For example, derivatives of pyrrolidine have been explored as ligands for chemokine receptors, such as CXCR4, which are involved in cancer metastasis. nih.gov
In the context of opioid receptors, new classes of selective antagonists have been developed using a combinatorial approach based on dipeptide ligands, with some incorporating a pyrrolidine residue. researchgate.net While these examples highlight the utility of the broader pyrrolidine scaffold, specific instances of designing receptor ligands directly from the this compound scaffold are not prominently featured in the reviewed literature. The chiral nature of this compound makes it an attractive starting point for creating stereochemically defined ligands, where the (R)-methyl group could play a key role in establishing specific interactions within a receptor binding pocket.
Enzyme inhibition is another major strategy in the development of new drugs. The pyrrolidin-2-one scaffold has been utilized in the design of inhibitors for various enzymes. For instance, pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been synthesized and evaluated as potential multi-target tyrosine kinase receptor inhibitors, which are crucial in cancer therapy. mdpi.comnih.gov
Furthermore, the stereochemistry of substituents on the pyrrolidine ring can significantly influence the potency and selectivity of enzyme inhibitors. A review on pyrrolidine in drug discovery highlights that a 3-(R)-methylpyrrolidine substituent can promote pure estrogen receptor α (ERα) antagonism, a desirable property for the treatment of breast cancer. nih.gov This suggests that the (R)-3-methyl configuration can be a key determinant for achieving a specific pharmacological profile.
While these findings underscore the potential of the (R)-3-methylpyrrolidine scaffold in designing enzyme inhibitors, detailed preclinical studies (focusing on non-biological activity aspects as per the instructions) of enzyme inhibitors derived specifically from this compound are not extensively available in the public domain.
| Application Area | Scaffold/Compound Class | Target Class | Key Findings (Pre-clinical, Non-Biological Activity) |
| Receptor Ligand Design | Pyrrolidine Derivatives | Chemokine Receptors (e.g., CXCR4) | The pyrrolidine scaffold is a viable framework for developing receptor antagonists. nih.gov |
| Receptor Ligand Design | Pyrrolidine-containing Dipeptides | Opioid Receptors | Combinatorial approaches with pyrrolidine residues can yield selective receptor antagonists. researchgate.net |
| Enzyme Inhibitor Design | Pyrrolidone-fused Derivatives | Tyrosine Kinase Receptors | The pyrrolidin-2-one scaffold is a key component of potent multi-target kinase inhibitors. mdpi.comnih.gov |
| Enzyme Inhibitor Design | 3-(R)-Methylpyrrolidine Derivatives | Estrogen Receptor α (ERα) | The (R)-methyl configuration can be crucial for achieving pure antagonist activity. nih.gov |
This table summarizes the potential of the pyrrolidin-2-one scaffold based on derivatives and related structures, as direct preclinical data for this compound was not available in the reviewed sources.
Novel Synthetic Methodologies Employing the Pyrrolidinone Scaffold
The development of novel synthetic methodologies that provide efficient access to diverse and complex molecules is a continuous endeavor in organic chemistry. The pyrrolidin-2-one scaffold, being a common core in many biologically active molecules, is an attractive target for the development of new synthetic routes.
Research in this area has focused on various aspects, including the stereoselective synthesis of substituted pyrrolidinones and the use of the pyrrolidinone ring as a template for further chemical transformations. For example, new methods for the synthesis of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been reported, showcasing the construction of complex heterocyclic systems. mdpi.com
However, the specific use of this compound as a starting material for the development of novel and broadly applicable synthetic methodologies is not a prominent theme in the currently available literature. While its chemical reactivity can be inferred from the general chemistry of γ-lactams, dedicated studies that exploit its unique stereochemistry to pioneer new synthetic transformations are not widely documented. The potential for diastereoselective reactions on the pyrrolidinone ring, controlled by the existing stereocenter, remains an area ripe for investigation.
Exploration of Biological Activities in Research Contexts Methodologies and Concepts
In Vitro Binding Assays for Receptor Affinity Evaluation
In vitro binding assays are fundamental in early-stage drug discovery to determine the affinity of a compound for a specific biological target, such as a receptor or enzyme. These assays measure the strength of the interaction between a ligand (the test compound) and its receptor. For derivatives of (R)-3-Methylpyrrolidin-2-one, these assays are crucial for understanding their potential biological effects.
The process typically involves a radiolabeled ligand with known affinity for the target receptor. The unlabeled test compound, a derivative of this compound, is introduced to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the affinity of the test compound can be determined. Common techniques used include scintillation proximity assays (SPA) and filtration binding assays. nih.gov
Key parameters derived from these assays are the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibition constant), which reflects the affinity of the compound for the receptor. For instance, novel compounds incorporating the pyrrolidin-2-one scaffold have been evaluated for their affinity to various receptors, guiding the selection of candidates for further development.
Enzymatic Assays for Inhibitory Potency Determination
Enzymatic assays are employed to assess the ability of a compound to inhibit the activity of a specific enzyme. These assays are critical in the development of enzyme inhibitors, a major class of therapeutic agents. Derivatives of this compound have been investigated as potential inhibitors for various enzymes implicated in disease.
The principle of these assays involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. A reduction in the reaction rate indicates inhibitory activity. The potency of the inhibitor is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
For example, derivatives of the pyrrolidin-2-one structure have been synthesized and evaluated for their inhibitory activity against enzymes like dipeptidyl peptidase-4 (DPP4), a target in diabetes treatment. nih.gov Such studies provide valuable structure-activity relationship (SAR) data, informing the design of more potent and selective inhibitors.
Cell-Based Proliferation Assays in Research Models
Cell-based proliferation assays are essential for evaluating the effect of a compound on cell growth and viability. aatbio.com These assays are widely used in cancer research to identify compounds that can inhibit the proliferation of cancer cells. The versatility of the pyrrolidin-2-one scaffold has led to its incorporation into molecules designed as potential anti-cancer agents.
Several methods are available for assessing cell proliferation. These include assays that measure metabolic activity, such as the MTT or resazurin (B115843) reduction assays, which correlate cell viability with metabolic function. sciltp.com Other methods, like the BrdU incorporation assay, directly measure DNA synthesis, a hallmark of cell proliferation. sciltp.com
In a research context, various cancer cell lines are treated with different concentrations of the this compound derivative, and the effect on cell proliferation is measured over time. The results are often expressed as the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of proliferation).
Molecular Target Identification and Validation
Identifying and validating the molecular target of a bioactive compound is a critical step in understanding its mechanism of action. For novel derivatives of this compound that exhibit interesting biological activity in phenotypic screens (e.g., cell-based assays), the next step is to pinpoint the specific protein or pathway they interact with.
Target identification can be approached through various methods, including affinity chromatography, where the compound is immobilized to a solid support to "pull out" its binding partners from a cell lysate. Proteomic techniques can then be used to identify the captured proteins. Genetic approaches, such as CRISPR-Cas9 screening, can also help identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway. wjbphs.com
Once a potential target is identified, target validation is necessary to confirm that modulating this target is responsible for the observed biological effect and is relevant to the disease. This can involve techniques like RNA interference (RNAi) or gene knockout to mimic the effect of the compound. technologynetworks.comdanaher.com
Design and Synthesis of Compounds with Designed Biological Interactions
The this compound core is a versatile starting point for the rational design and synthesis of compounds with specific biological activities. nih.gov Its stereochemistry and functional groups can be modified to optimize interactions with a particular biological target.
Structure-based drug design is a common approach where the three-dimensional structure of the target protein is used to design molecules that fit into the active or binding site. Computational modeling and docking studies can predict how different derivatives of this compound might bind to the target, guiding the synthetic efforts. For example, the pyrrolidin-2-one scaffold has been incorporated into the design of kinase inhibitors, where specific substitutions on the ring are made to enhance binding affinity and selectivity for the target kinase. nih.govnih.gov
The synthesis of these designed compounds often involves multi-step chemical reactions to introduce the desired functional groups and stereochemistry. The synthesized compounds are then subjected to the biological assays described earlier to evaluate their activity.
Strategies for Improving Research Compound Properties
Beyond biological activity, a successful research compound must possess other favorable properties, such as adequate permeability to cross cell membranes and metabolic stability to avoid rapid degradation. The pyrrolidin-2-one scaffold can be modified to improve these physicochemical and pharmacokinetic properties.
Strategies to enhance permeability often involve modifying the lipophilicity of the molecule. This can be achieved by adding or removing lipophilic or hydrophilic functional groups. The cLogP value, a measure of lipophilicity, is often used as a predictive parameter. nih.gov
Q & A
Q. What are the common synthetic routes for (R)-3-Methylpyrrolidin-2-one in academic research?
Methodological Answer: this compound can be synthesized via multi-step reactions starting from chiral precursors. For example, (R)-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride has been used as a starting material in coupling reactions with trifluoromethyl-substituted aryl amines, followed by cyclization under acidic conditions (e.g., HCl) . Reaction optimization often involves adjusting stoichiometry, temperature (e.g., reflux in ethyl acetate), and catalysts to achieve high yields (e.g., 94% in biphenyl-derived analogs) .
Q. How can this compound be characterized using analytical techniques?
Methodological Answer: Liquid chromatography-mass spectrometry (LCMS) with negative ion mode (m/z 531 [M-H]⁻) and HPLC retention time analysis (0.88 minutes under SQD-FA05 conditions) are standard for confirming molecular weight and purity . Reference standards, such as Pyrrolidin-2-one analogs, can validate chromatographic methods . Nuclear magnetic resonance (NMR) and X-ray powder diffraction (XRPD) are recommended for structural confirmation and polymorphism studies .
Q. What are the key physicochemical properties of this compound?
Methodological Answer: Critical properties include boiling point (80–100°C for related methylpyrrolidines), density (0.819–0.880 g/cm³), and solubility in polar solvents. Computational methods like the Crippen and McGowan models predict logP and molecular volume, which can guide solvent selection for reactions . Experimental validation via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is advised.
Q. What safety protocols should be followed when handling this compound?
Methodological Answer: Store in tightly sealed containers under dry, ventilated conditions to prevent degradation . Use personal protective equipment (PPE) due to limited toxicity data. Although ecological impact data are sparse, assume precautionary measures for bioaccumulation and soil mobility until in vitro toxicity assays (e.g., Ames test) are conducted .
Advanced Questions
Q. How can stereoselective synthesis of this compound be optimized?
Methodological Answer: Chiral resolution techniques, such as asymmetric catalysis or enzymatic methods, are critical. For example, (3R,5S)-configured analogs are synthesized using stereospecific reagents like (R)-1-phenyl-ethylamine, with reaction progress monitored by chiral HPLC . Enantiomeric excess (ee) can be enhanced via kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT).
Q. How does polymorphism affect the pharmacological activity of this compound derivatives?
Methodological Answer: Polymorph identification via XRPD (e.g., distinct peaks at 2θ = 12.4°, 18.7°) is essential for bioavailability studies . Compare dissolution rates and stability of different crystal forms under accelerated conditions (40°C/75% RH). Computational crystal structure prediction (CSP) tools can prioritize polymorphs for experimental validation.
Q. How to resolve contradictions between computational predictions and experimental data for physicochemical properties?
Methodological Answer: Discrepancies in logP or solubility predictions (e.g., Crippen vs. experimental values) require cross-validation. Use molecular dynamics (MD) simulations to refine force field parameters . Experimental techniques like shake-flask solubility assays or HPLC-derived partition coefficients can reconcile computational outliers.
Q. What methodologies are recommended for assessing the ecological impact of this compound?
Methodological Answer: Conduct tiered ecotoxicity testing: (1) In silico predictions using QSAR models for acute aquatic toxicity; (2) In vitro assays (e.g., Daphnia magna LC₅₀); (3) Soil column studies for mobility analysis. Prioritize metabolites identified via LC-MS/MS to assess bioaccumulation potential .
Q. How can reaction yields for this compound derivatives be improved in multi-step syntheses?
Methodological Answer: Optimize key steps: (1) Use coupling reagents like HATU or EDCI for amide bond formation ; (2) Screen solvents (e.g., DMF vs. THF) for intermediate stability; (3) Employ flow chemistry to minimize side reactions. High-yield steps (e.g., 94% for biphenyl intermediates ) suggest scalable conditions.
Q. How should researchers address data contradictions across studies on this compound?
Methodological Answer: Apply systematic review frameworks: (1) Meta-analysis of published LCMS, NMR, and XRPD data; (2) Replicate conflicting experiments under standardized conditions (e.g., ICH guidelines); (3) Use open-data platforms to share raw datasets, enabling reproducibility checks . Contradictions in stereochemical outcomes may arise from unaccounted enantiomeric impurities—address via advanced chiral chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
